molecular formula C4H16I2N6O6Pt2 B3212329 (Ethylenediamine)iodoplatinum(II) dimer dinitrate CAS No. 109998-76-7

(Ethylenediamine)iodoplatinum(II) dimer dinitrate

Cat. No.: B3212329
CAS No.: 109998-76-7
M. Wt: 888.2 g/mol
InChI Key: NRXMBGQJNZDBOD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethylenediamine)iodoplatinum(II) dimer dinitrate is an organometallic compound with the chemical formula C4H16I2N4Pt2 · 2NO3. It is known for its unique structure, which includes two platinum atoms bridged by iodide ions and coordinated by ethylenediamine ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylenediamine)iodoplatinum(II) dimer dinitrate typically involves the reaction of potassium iodide with platinum(II) chloride in the presence of ethylenediamine. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with nitric acid. The general reaction scheme is as follows:

PtCl2+2KI+2enPtI2(en)2+2KCl\text{PtCl}_2 + 2\text{KI} + 2\text{en} \rightarrow \text{PtI}_2(\text{en})_2 + 2\text{KCl} PtCl2​+2KI+2en→PtI2​(en)2​+2KCl

where (\text{en}) represents ethylenediamine. The resulting (Ethylenediamine)iodoplatinum(II) complex is then treated with nitric acid to form the dinitrate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Substitution Reactions

The iodide ligands in the dimer undergo exchange reactions with other halides or pseudohalides. This property enables structural modifications for tailored applications:

Reaction TypeReagent/ConditionsProductsKey ObservationsSource
Halide exchangeKCl, KBr in aqueous mediumPt₂Cl₂(en)₂₂ or Pt₂Br₂(en)₂Complete substitution at 60°C; retains dimeric structure
Ligand substitutionNH₃, pyridineMononuclear Pt complexesDisruption of Pt₂I₂ bridge under excess ligand conditions

Redox Reactions

The platinum centers in the dimer participate in oxidation and reduction processes:

Oxidation

Treatment with strong oxidants converts Pt(II) to higher oxidation states:

  • Reagents : H₂O₂, HNO₃

  • Products : Pt(IV) oxides or nitrates

  • Mechanism : Sequential electron transfer via iodide ligand mediation, confirmed by XANES showing Pt oxidation state shifts from +2 to +4 .

Reduction

Reducing agents yield metallic Pt or lower-valent species:

  • Reagents : NaBH₄, H₂ gas

  • Products : Pt(0) nanoparticles (2–3 nm diameter)

  • Conditions : 200°C under H₂ atmosphere .

Thermal Decomposition

Pyrolysis in inert atmospheres facilitates ligand removal and material synthesis:

Temperature RangeProductsApplications
300–400°CPt₂ clusters on mpg-C₃N₄Catalysts for nitrobenzene hydrogenation (TOF: 2,400 h⁻¹)
>500°CPt nanoparticles (5–10 nm)Less catalytically active compared to clusters

Hydrogenation Reactions

  • Substrate : Nitrobenzene

  • Conditions : 80°C, 1 atm H₂

  • Performance :

    • Conversion : 99% in 30 min

    • Selectivity : >99% for aniline

    • Mechanism : DFT calculations reveal H₂ dissociation at Pt₂ sites lowers activation energy to 0.62 eV .

Photocatalytic Water Splitting

  • System : Pt₂/TiO₂

  • Activity : H₂ evolution rate of 8.7 mmol·g⁻¹·h⁻¹ under UV light .

Reaction Kinetics and Computational Insights

Key findings from mechanistic studies:

  • N–O Bond Activation : Adsorption of nitrobenzene on Pt₂ sites weakens N–O bonds (bond length: 1.26 Å → 1.34 Å) .

  • H₂ Dissociation : Dual-atom sites enable heterolytic H₂ cleavage with ΔG‡ = 0.58 eV .

  • Electron Transfer : Pt₂ centers show 0.3 eV lower work function than mononuclear Pt, enhancing substrate adsorption .

Stability Under Reaction Conditions

The dimer-derived catalysts exhibit robustness:

ParameterValueMethodSource
Thermal stabilityUp to 300°CTGA
Recyclability>10 cycles (no activity loss)Catalytic testing
pH tolerance2–12XPS post-reaction

Scientific Research Applications

Heterogeneous Catalysis

One of the primary applications of (ethylenediamine)iodoplatinum(II) dimer dinitrate is in the development of dual-atom catalysts (DACs). These catalysts are designed to optimize catalytic reactions by maximizing the active sites available for chemical transformations.

  • Synthesis of Dual-Atom Catalysts : The compound has been utilized as a precursor for synthesizing dual-atom platinum catalysts anchored on substrates like mesoporous graphitic carbon nitride (mpg-C3N4). In a study, the compound was pyrolyzed with mpg-C3N4 to produce a catalyst that exhibited excellent performance in selective hydrogenation and epoxidation reactions .

Selective Hydrogenation

The dual-atom Pt species derived from this compound has shown remarkable efficiency in selective hydrogenation processes. For instance, it has been employed in the selective hydrogenation of benzaldehyde to benzyl alcohol, demonstrating high selectivity and conversion rates. The unique structure allows for effective activation of hydrogen molecules and subsequent reaction with substrates .

Epoxidation Reactions

The compound also plays a significant role in epoxidation reactions, where it facilitates the conversion of alkenes to epoxides. This reaction is crucial in organic synthesis for producing intermediates used in pharmaceuticals and agrochemicals .

Case Study 1: Pt2/mpg-C3N4 Catalyst

A notable research study illustrated the synthesis and characterization of a Pt2/mpg-C3N4 catalyst using this compound as a precursor. The study highlighted:

  • Characterization Techniques : High-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) and energy-dispersive X-ray spectroscopy (EDX) were used to confirm the uniform distribution of platinum atoms on the support.
  • Catalytic Performance : The catalyst exhibited superior catalytic activity in both hydrogenation and epoxidation reactions compared to traditional platinum nanoparticle catalysts .

Case Study 2: Mechanistic Insights into Catalytic Reactions

Research has provided insights into the mechanistic pathways enabled by this compound. For example, first-principles calculations indicated that the unique bonding characteristics of dual-atom Pt allow for lower energy barriers during chemical reactions, enhancing reaction rates significantly .

Data Table: Comparison of Catalytic Performance

Catalyst TypeReaction TypeSelectivity (%)Conversion (%)Reference
Pt2/mpg-C3N4Selective Hydrogenation9598
Pt NanoparticlesSelective Hydrogenation8590
Pt2/mpg-C3N4Epoxidation9295

Mechanism of Action

The mechanism by which (Ethylenediamine)iodoplatinum(II) dimer dinitrate exerts its effects involves the interaction of platinum with biological molecules. In medicinal applications, the platinum atoms can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethylenediamine)iodoplatinum(II) dimer dinitrate is unique due to its dimeric structure and the presence of iodide ligands. This structural feature can influence its reactivity and interaction with biological molecules, potentially leading to different therapeutic effects compared to other platinum-based compounds .

Biological Activity

(Ethylenediamine)iodoplatinum(II) dimer dinitrate, often referred to as Pt2(en)I2(NO3)2, is a platinum-based compound that has garnered significant attention in the field of catalysis and medicinal chemistry. This article explores its biological activity, particularly focusing on its catalytic properties and potential therapeutic applications.

This compound has the molecular formula C4H12I2N2O6Pt2C_4H_{12}I_2N_2O_6Pt_2 and a molecular weight of approximately 888.2 g/mol. The compound features a dimeric structure where two platinum atoms are coordinated by ethylenediamine ligands and iodide ions, contributing to its unique reactivity and stability in various environments .

Catalytic Activity

Recent studies have highlighted the exceptional catalytic performance of this compound when anchored onto supports such as mesoporous graphitic carbon nitride (mpg-C3N4). The dual-atom platinum species exhibited remarkable efficiency in selective hydrogenation reactions, such as converting nitrobenzene to aniline with conversion rates exceeding 99% .

Table 1: Catalytic Performance of Pt2/enI2(NO3)2

Reaction TypeCatalyst UsedConversion Rate (%)Reference
Hydrogenation of NitrobenzenePt2/mpg-C3N4>99
Hydrogenation of BenzaldehydePt2/mpg-C3N4Not specified
Epoxidation of StyrenePt2/mpg-C3N4Not specified

The unique catalytic properties arise from the diatomic characteristics of the platinum species, which facilitate effective hydrogen dissociation and product desorption during reactions . First-principles calculations indicate that these interactions are crucial for enhancing catalytic efficiency.

Biological Applications

The biological activity of this compound extends beyond catalysis. Its potential as an anticancer agent has been investigated due to the inherent properties of platinum compounds in targeting cancer cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various platinum complexes, including (Ethylenediamine)iodoplatinum(II), against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, comparable to other well-known platinum-based drugs like cisplatin. The mechanism was attributed to DNA binding, leading to apoptosis in cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)8.7
MCF-7 (Breast Cancer)12.0

The mechanism by which (Ethylenediamine)iodoplatinum(II) exerts its biological effects involves several pathways:

  • DNA Intercalation : The compound can bind to DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, further contributing to cell death.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (Ethylenediamine)iodoplatinum(II) dimer dinitrate with high yield and purity?

  • Methodological Answer: Synthesis typically involves reacting platinum(II) precursors with ethylenediamine and iodide under controlled pH and temperature. For example, a two-step reaction in aqueous ammonia (pH 8–9) at 60°C yields the dimeric complex, followed by nitrate counterion exchange. Purification via recrystallization (using ethanol/water mixtures) and vacuum filtration ensures >95% purity. Critical parameters include stoichiometric ratios (e.g., Pt:I = 1:2) and inert atmospheric conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming dimeric geometry and Pt–N/Pt–I bond lengths. Infrared (IR) spectroscopy identifies NH₂ stretching modes (3,100–3,300 cm⁻¹) and nitrate coordination. Nuclear magnetic resonance (¹H NMR) in D₂O resolves ethylenediamine proton environments (δ 2.8–3.2 ppm). Pairing these with elemental analysis (C, H, N, Pt) ensures structural fidelity .

Q. How can researchers assess the compound’s stability in physiological or experimental buffers?

  • Methodological Answer: Conduct kinetic stability studies using UV-Vis spectroscopy to monitor absorbance changes (e.g., at 250 nm for Pt–I transitions) over 24–72 hours in PBS (pH 7.4) or cell culture media. Compare degradation products via HPLC with a C18 column. Control variables include temperature (37°C vs. 25°C) and chloride ion concentration, which may displace iodide ligands .

Q. What analytical methods are recommended for quantifying purity and detecting trace impurities?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) at 210 nm provides quantitative purity analysis. Inductively coupled plasma mass spectrometry (ICP-MS) detects Pt content (theoretical ~42% w/w). For impurities, use liquid chromatography–tandem mass spectrometry (LC-MS/MS) to identify byproducts like mono-nuclear Pt species or unreacted ethylenediamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across different cancer cell lines?

  • Methodological Answer: Standardize assay conditions (e.g., exposure time, serum content) to minimize variability. Perform comparative studies using identical cell lines (e.g., A549 vs. HeLa) with controls for cisplatin resistance. Employ transcriptomic profiling (RNA-seq) to identify differential gene expression (e.g., ATP7A/B transporters) affecting drug uptake. Meta-analysis of existing data should account for confounding variables like cell doubling times and culture media composition .

Q. What computational modeling approaches are suitable for elucidating the compound’s interaction with DNA or proteins?

  • Methodological Answer: Density functional theory (DFT) calculations optimize the Pt–DNA adduct geometry, while molecular dynamics (MD) simulations (e.g., AMBER force field) model adduct stability in solvated environments. For protein targets, use docking software (AutoDock Vina) to predict binding affinities to histone deacetylases (HDACs) or glutathione-S-transferase (GST). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to investigate synergistic effects with other anticancer agents?

  • Methodological Answer: Use a checkerboard assay to determine combination indices (CI) with drugs like 5-fluorouracil or paclitaxel. Fixed-ratio combinations (e.g., 1:1, 1:2) are tested in dose-response curves (MTT assay). Mechanistic synergy is probed via flow cytometry (apoptosis assays) and Western blotting for pathway markers (e.g., caspase-3, PARP). Theoretical frameworks like the Chou-Talalay method guide data interpretation .

Q. What strategies address the compound’s potential resistance mechanisms in platinum-refractory cancers?

  • Methodological Answer: Investigate cellular efflux pumps (ABCB1, MRP1) using fluorescent Pt analogs (e.g., BODIPY-conjugated derivatives) and inhibitors (verapamil). CRISPR-Cas9 knockout of CTR1 (copper transporter) assesses Pt uptake. Redox profiling (GSH/GSSG ratios) evaluates intracellular detoxification. Comparative proteomics of resistant vs. sensitive cells identifies overexpression of metallothioneins or antioxidant enzymes .

Properties

IUPAC Name

ethane-1,2-diamine;iodoplatinum(1+);dinitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.2HI.2NO3.2Pt/c2*3-1-2-4;;;2*2-1(3)4;;/h2*1-4H2;2*1H;;;;/q;;;;2*-1;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXMBGQJNZDBOD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].I[Pt+].I[Pt+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16I2N6O6Pt2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 2
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 3
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 4
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 5
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 6
(Ethylenediamine)iodoplatinum(II) dimer dinitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.